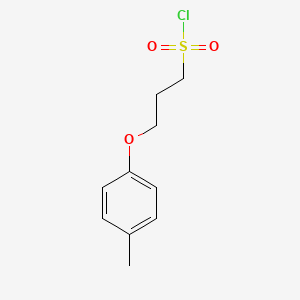3-(4-Methylphenoxy)propane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC17728601
Molecular Formula: C10H13ClO3S
Molecular Weight: 248.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13ClO3S |
|---|---|
| Molecular Weight | 248.73 g/mol |
| IUPAC Name | 3-(4-methylphenoxy)propane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C10H13ClO3S/c1-9-3-5-10(6-4-9)14-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3 |
| Standard InChI Key | SBPDGOXKNYPOLF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OCCCS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(4-Methylphenoxy)propane-1-sulfonyl chloride belongs to the class of sulfonyl chlorides, characterized by a sulfonic acid group (-SO₂Cl) bonded to a propane chain substituted with a 4-methylphenoxy moiety. Its systematic IUPAC name reflects the substitution pattern: the sulfonyl chloride group is positioned at the first carbon of the propane chain, while the third carbon is linked to a 4-methylphenyl ether group.
Molecular and Structural Data
The compound’s molecular formula, C₁₀H₁₃ClO₃S, corresponds to a molecular weight of 248.73 g/mol . Structural analysis reveals a planar aromatic ring (4-methylphenyl) connected via an ether linkage to a three-carbon aliphatic chain terminating in the sulfonyl chloride functional group. This arrangement confers both lipophilic (aromatic ring) and electrophilic (sulfonyl chloride) properties, making it reactive toward nucleophiles such as amines and alcohols.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1018548-82-7 | |
| Molecular Formula | C₁₀H₁₃ClO₃S | |
| Molecular Weight | 248.73 g/mol | |
| Density | Not reported | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
The absence of reported density, boiling point, and melting point data in available literature highlights a critical gap in the characterization of this compound, necessitating experimental studies to elucidate these parameters.
Synthetic Methodologies
The synthesis of 3-(4-methylphenoxy)propane-1-sulfonyl chloride involves multi-step reactions, typically beginning with the formation of a sulfonic acid precursor followed by chlorination.
Sulfonation and Chlorination Pathways
A general approach involves the reaction of 3-(4-methylphenoxy)propane-1-sulfonic acid with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The sulfonic acid precursor can be synthesized via sulfonation of 3-(4-methylphenoxy)propane-1-ol using sulfuric acid or sulfur trioxide . For instance, the patent CN104803967A outlines a method for preparing structurally related sulfonic acids through sulfonation of allyl chloride derivatives, which could be adapted for this compound.
Alternative routes may involve nucleophilic substitution reactions. For example, 4-methylphenol could react with 1,3-propane sultone to form the corresponding sulfonate ester, which is subsequently converted to the sulfonyl chloride via treatment with HCl gas . This method mirrors the synthesis of non-secosteroidal vitamin D receptor ligands described by Kang et al. , where sulfonate esters were intermediates in the preparation of bioactive molecules.
Optimization Challenges
Key challenges in the synthesis include controlling regioselectivity during sulfonation and minimizing hydrolysis of the sulfonyl chloride group. The use of anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) is critical to prevent decomposition . Yield optimization often requires precise stoichiometric ratios, as exemplified by the 93% yield achieved in the methylation of 4-hydroxy-3-methylbenzoate in related syntheses .
Physicochemical Properties and Stability
Despite its synthetic utility, comprehensive data on the physicochemical properties of 3-(4-methylphenoxy)propane-1-sulfonyl chloride remain scarce. Preliminary insights can be inferred from analogous sulfonyl chlorides:
-
Reactivity: The electrophilic sulfonyl chloride group reacts readily with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters, respectively.
-
Solubility: Expected to exhibit limited solubility in polar protic solvents (e.g., water) due to the lipophilic aromatic moiety, but soluble in aprotic solvents like dichloromethane or tetrahydrofuran.
-
Stability: Likely moisture-sensitive, requiring storage under inert conditions to prevent hydrolysis to the corresponding sulfonic acid.
Applications in Pharmaceutical and Industrial Chemistry
Role in Medicinal Chemistry
Sulfonyl chlorides are pivotal intermediates in the synthesis of sulfonamides, a class of compounds with broad antimicrobial, antiviral, and anticancer activities . For instance, Kang et al. demonstrated the use of sulfonate esters as vitamin D receptor ligands for treating chronic pancreatitis, suggesting potential therapeutic applications for structurally related sulfonyl chlorides.
Industrial Applications
In polymer chemistry, sulfonyl chlorides serve as cross-linking agents or initiators. Their ability to introduce sulfonyl groups into polymers can enhance thermal stability and chemical resistance. Additionally, they are employed in the synthesis of surfactants and dyes due to their capacity to modify solubility and interfacial properties.
Research Gaps and Future Directions
Current literature lacks detailed pharmacokinetic, toxicological, and thermodynamic data for this compound. Future studies should prioritize:
-
Experimental determination of melting/boiling points and solubility profiles.
-
Investigation of its reactivity under varying conditions (e.g., temperature, pH).
-
Exploration of its efficacy in drug discovery pipelines, particularly for targets requiring sulfonamide functionalities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume